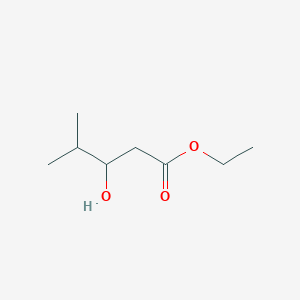

Ethyl 3-hydroxy-4-methylpentanoate

Description

Structural Significance and Stereochemical Considerations in Beta-Hydroxy Esters

Beta-hydroxy esters are a class of molecules characterized by a hydroxyl group located on the carbon atom beta to the ester's carbonyl group. ucla.edu This 1,3-dioxygenated motif is a common feature in many biologically active natural products and pharmaceuticals. The true significance of these compounds in chemical synthesis lies in their stereochemical potential.

The carbon bearing the hydroxyl group (C3) and, frequently, the carbon adjacent to the carbonyl group (C2) can be chiral centers. For Ethyl 3-hydroxy-4-methylpentanoate, the C3 and C4 atoms are potential stereocenters, leading to the possibility of multiple stereoisomers. The ability to selectively synthesize a specific stereoisomer (enantiomer or diastereomer) is crucial, as different isomers can exhibit vastly different biological activities.

The development of methods for the asymmetric synthesis of optically pure β-hydroxy esters has become a major focus in synthetic organic chemistry. mdpi.com These chiral derivatives are highly valued as intermediates for producing more complex molecules like β-lactams, pheromones, and carotenoids. mdpi.com The stereoselective α-alkylation of chiral β-hydroxy esters, for instance, allows for the introduction of further complexity with high degrees of stereocontrol. scilit.com

Historical Development and Emerging Relevance in Chemical Science

The chemistry of β-hydroxy esters is intrinsically linked to the development of classic carbon-carbon bond-forming reactions like the Aldol (B89426) and Reformatsky reactions, which have been cornerstones of organic synthesis for over a century. Early research focused on the fundamental reactivity and synthesis of these structures.

In recent decades, the relevance of β-hydroxy esters has surged due to the increasing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. mdpi.com The development of asymmetric synthesis methods has transformed these simple building blocks into high-value intermediates. For example, optically pure β-hydroxy esters are precursors to key intermediates for bioactive molecules such as fluoxetine (B1211875) and tomoxetine. mdpi.com The synthesis of the related (R)-3-hydroxy-4-methylpentanoic acid through stereoselective aldol reactions highlights the advanced strategies now employed to access these chiral structures with high optical purity. orgsyn.org

Overview of Research Paradigms for Hydroxylated Aliphatic Esters

The synthesis of hydroxylated aliphatic esters, particularly β-hydroxy esters, is a well-researched area with numerous established and emerging methodologies. These research paradigms focus on controlling reactivity and, most importantly, stereoselectivity.

Key synthetic strategies include:

Aldol and Related Reactions: The aldol reaction, involving the reaction of an enolate with a carbonyl compound, is a fundamental method for synthesizing β-hydroxy carbonyl compounds. acs.org Modern variations utilize chiral auxiliaries or catalysts to achieve high stereoselectivity. orgsyn.org Simple thioesters can also undergo direct aldol additions in the presence of a Lewis acid. organic-chemistry.org

Reformatsky Reaction: This reaction employs an organozinc reagent formed from an α-halo ester and zinc dust to react with a ketone or aldehyde. Copper-catalyzed versions of this reaction provide excellent yields of β-hydroxy esters under mild conditions. organic-chemistry.org

Reduction of β-Keto Esters: The asymmetric reduction of β-keto esters is a powerful and direct route to chiral β-hydroxy esters. Asymmetric transfer hydrogenation in water using formic acid/sodium formate (B1220265) is an efficient and environmentally friendly example of this approach. organic-chemistry.org

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing the separation of the unreacted, optically pure enantiomer. Kinetic resolution of racemic β-hydroxy esters through acylation reactions using planar-chiral catalysts can yield products with excellent selectivity and high enantiomeric excess. mdpi.com

Reactions of Epoxides: The catalytic carbonylative ring-opening of terminal epoxides in the presence of an alcohol provides a direct synthesis of β-hydroxy esters. organic-chemistry.org

Boron-Mediated Synthesis: The copper-catalyzed diboration of aldehydes followed by a Matteson homologation sequence is a more recent method for the efficient synthesis of β-hydroxyboronate esters, which can be subsequently converted to the desired 1,2-diols. acs.org

Table 2: Summary of Synthetic Paradigms for Beta-Hydroxy Esters

| Method | Description | Key Features |

|---|---|---|

| Aldol Reaction | Reaction of an enolate with an aldehyde or ketone. | Fundamental C-C bond formation; stereoselectivity is a key research focus. orgsyn.orgacs.org |

| Reformatsky Reaction | Reaction of an organozinc reagent from an α-halo ester with a carbonyl compound. | Mild conditions, compatible with various functional groups. organic-chemistry.org |

| Asymmetric Hydrogenation | Reduction of a β-keto ester using a chiral catalyst. | Direct route to enantiomerically pure β-hydroxy esters. organic-chemistry.org |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Achieves high enantiomeric excess for the unreacted substrate. mdpi.com |

| Epoxide Carbonylation | Ring-opening of epoxides with carbon monoxide and an alcohol. | Functional group tolerant, uses readily available starting materials. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-4-11-8(10)5-7(9)6(2)3/h6-7,9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYXCJVPPHSSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 3 Hydroxy 4 Methylpentanoate

Classical Chemical Synthesis Approaches

Classical synthesis provides fundamental and direct routes to Ethyl 3-hydroxy-4-methylpentanoate. These methods typically involve standard organic transformations such as esterification and the reduction of ketoesters.

Esterification from 3-hydroxy-4-methylpentanoic acid and its derivatives

One of the most direct methods for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 3-hydroxy-4-methylpentanoic acid. This reaction, commonly known as Fischer esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, excess ethanol is often used, or water is removed as it is formed.

The synthesis of the precursor acid itself, particularly its chiral forms, has been a subject of study. For instance, (R)-3-hydroxy-4-methylpentanoic acid can be synthesized via stereoselective methods, and its subsequent conversion to the corresponding ester is a key step for purification or further use. orgsyn.org The optical purity of the final ester product is often determined after this esterification step. orgsyn.org

Reduction of Precursor Beta-Ketoesters to Yield this compound

An alternative and widely used approach is the reduction of a β-ketoester precursor. The specific precursor for this compound is Ethyl 4-methyl-3-oxopentanoate (B1262298) (also known as ethyl isobutyrylacetate). nist.gov In this strategy, the ketone group at the C3 position of the precursor is selectively reduced to a hydroxyl group, yielding the target compound. This method is advantageous as β-ketoesters are readily accessible starting materials. The choice of reducing agent is critical to ensure that only the ketone carbonyl is reduced, leaving the ester functional group intact.

Hydride-based reagents are commonly employed for the reduction of the ketone in β-ketoesters. youtube.com The selection of the specific hydride agent depends on the desired selectivity, as some are powerful enough to reduce both the ketone and the ester. chemistrysteps.commasterorganicchemistry.com

Sodium Borohydride (NaBH₄) : This is a mild and selective reducing agent primarily used for the reduction of aldehydes and ketones. youtube.comtardigrade.in When Ethyl 4-methyl-3-oxopentanoate is treated with NaBH₄, typically in a protic solvent like methanol (B129727) or ethanol, the keto group is selectively reduced to a hydroxyl group, affording this compound. youtube.comtardigrade.in The ester group is unreactive towards NaBH₄ under these conditions, making it an ideal reagent for this transformation. tardigrade.in

Lithium Aluminum Hydride (LiAlH₄) : In contrast, LiAlH₄ is a much more powerful and non-selective reducing agent. chemistrysteps.com It readily reduces not only ketones and aldehydes but also esters, carboxylic acids, and amides. chemistrysteps.commasterorganicchemistry.com If LiAlH₄ were used on Ethyl 4-methyl-3-oxopentanoate, it would reduce both the ketone and the ester group, leading to the formation of a diol (4-methylpentane-1,3-diol) instead of the desired β-hydroxy ester. chemistrysteps.commasterorganicchemistry.com Therefore, LiAlH₄ is generally unsuitable for this specific conversion unless the ester group is protected.

Table 1: Comparison of Hydride Agents for Reduction of Ethyl 4-methyl-3-oxopentanoate

| Reagent | Formula | Reactivity with Ketone | Reactivity with Ester | Primary Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reactive | Unreactive | This compound |

| Lithium Aluminum Hydride | LiAlH₄ | Reactive | Reactive | 4-methylpentane-1,3-diol |

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The C3 carbon in this compound is a chiral center, meaning the compound can exist as two different enantiomers. For many applications, particularly in the synthesis of complex natural products, obtaining a single enantiomer is crucial. This requires the use of stereoselective or asymmetric synthesis methods.

Chiral Auxiliary-Mediated Methodologies

One of the most reliable strategies for controlling stereochemistry is the use of a chiral auxiliary. In this approach, an achiral starting material is temporarily attached to a single-enantiomer chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed, leaving a chiral product. Evans' chiral auxiliaries, for example, are widely used in asymmetric aldol (B89426) reactions to create β-hydroxy carbonyl compounds with high stereocontrol. nih.govnih.gov

A highly effective method for preparing enantiopure 3-hydroxy-4-methylpentanoic acid, the precursor to the target ester, involves a diastereoselective aldol reaction using a chiral acetate (B1210297). orgsyn.org This strategy creates the C3 stereocenter with a predictable configuration.

A well-documented example is the reaction using (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) as the chiral auxiliary. orgsyn.org The key steps are:

Enolate Formation : The chiral acetate (HYTRA) is treated with a strong base, such as lithium diisopropylamide (LDA), at a very low temperature (e.g., -128°C) to form a lithium enolate. The bulky chiral auxiliary ensures that the enolate is formed with a specific geometry. orgsyn.org

Aldol Addition : The chiral enolate then reacts with isobutyraldehyde (B47883) (2-methylpropanal). The facial selectivity of the reaction is controlled by the chiral auxiliary, leading to the formation of an aldol adduct with high diastereoselectivity. orgsyn.orgpharmacy180.com

Hydrolysis : The chiral auxiliary is cleaved from the aldol adduct, typically via hydrolysis with a base like potassium hydroxide (B78521), to release the enantiomerically enriched (R)-3-hydroxy-4-methylpentanoic acid. orgsyn.org The auxiliary can often be recovered and reused. asianpubs.org

Esterification : The resulting chiral acid is then esterified with ethanol, as described previously, to yield the final product, (R)-Ethyl 3-hydroxy-4-methylpentanoate. orgsyn.org

This method allows for the synthesis of either the (R) or (S) enantiomer by simply choosing the corresponding enantiomer of the chiral auxiliary. orgsyn.org

Table 2: Key Steps in Chiral Auxiliary-Mediated Aldol Reaction

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Enolate Formation | (R)-HYTRA, Lithium Diisopropylamide (LDA) | Generate a stereochemically defined chiral enolate. |

| 2 | Aldol Addition | Isobutyraldehyde | React with the enolate to form a new C-C bond and set the stereocenter. |

| 3 | Auxiliary Cleavage | Potassium Hydroxide (KOH) | Remove the chiral auxiliary to yield the chiral carboxylic acid. |

| 4 | Esterification | Ethanol, Acid Catalyst | Convert the chiral acid to the final ethyl ester product. |

Lewis Acid-Catalyzed Additions with Chiral Silyl (B83357) Ketene (B1206846) Acetals

The Mukaiyama aldol reaction represents a powerful tool for the stereoselective formation of carbon-carbon bonds, and its principles are applicable to the synthesis of chiral β-hydroxy esters like this compound. mdpi.comnih.gov This method involves the reaction of a silyl enol ether with an aldehyde or ketone, promoted by a Lewis acid. mdpi.com The use of chiral Lewis acids or chiral ligands allows for the enantioselective synthesis of the desired aldol adducts. nih.gov

In the context of producing this compound, this strategy would involve the reaction of a silyl ketene acetal (B89532) derived from ethyl acetate with isobutyraldehyde. The stereochemical outcome of the reaction is controlled by the chiral environment created by the Lewis acid and its associated chiral ligands. While specific literature detailing this exact transformation for this compound is not abundant, the general applicability of the Mukaiyama aldol reaction to a wide range of substrates suggests its feasibility. The choice of the Lewis acid (e.g., titanium, tin, or boron-based) and the chiral ligand is crucial in directing the stereoselectivity of the addition. mdpi.comnih.gov

Biocatalytic Transformations for Enantioselective Production

Biocatalysis has emerged as a highly effective and environmentally benign approach for the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, offer a powerful alternative to traditional chemical methods.

Enzymatic Reduction of Beta-Ketoesters (e.g., using Geotrichum candidum, carbonyl reductases)

The asymmetric reduction of the prochiral ketone in ethyl 4-methyl-3-oxopentanoate is a direct route to enantiomerically enriched this compound. Various microorganisms and isolated enzymes have demonstrated high efficiency and stereoselectivity in the reduction of β-ketoesters.

Geotrichum candidum, a yeast, is known for its ability to stereoselectively reduce a variety of ketones. researchgate.net Studies on similar β-ketoesters have shown that Geotrichum candidum can produce the corresponding (S)-hydroxy ester with high optical purity. researchgate.net The enantioselectivity of the reduction is often dependent on the specific strain of the microorganism and the reaction conditions.

Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols. These enzymes, often requiring a cofactor such as NADPH, can exhibit exquisite stereoselectivity. For instance, microbial aldehyde reductases have been successfully employed for the stereoselective reduction of similar substrates like ethyl 4-chloro-3-oxobutanoate, achieving high enantiomeric excess. nih.gov The application of a suitable carbonyl reductase to ethyl 4-methyl-3-oxopentanoate is a promising strategy for the production of a single enantiomer of the desired product.

Table 1: Representative Enantioselective Reduction of β-Ketoesters

| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Geotrichum candidum | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 92-99% | - | researchgate.net |

| Microbial Aldehyde Reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |

Kinetic Resolution Strategies (e.g., using lipases like Candida antarctica lipase (B570770) B)

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture of chiral compounds. This strategy relies on the differential rate of reaction of a stereoselective enzyme with the two enantiomers of the racemate. Candida antarctica lipase B (CALB) is a particularly versatile and highly enantioselective lipase for the resolution of a broad range of alcohols and esters. researchgate.netuobabylon.edu.iqnih.govrsc.org

In the case of racemic this compound, CALB can be used to selectively acylate one of the enantiomers, leaving the other unreacted. The choice of acylating agent and solvent can significantly influence the enantioselectivity and reaction rate. The resulting mixture of the acylated ester and the unreacted alcohol can then be separated. A systematic investigation into the kinetic resolution of 3-hydroxy fatty acid esters using CALB has demonstrated the robustness of this approach, yielding high enantiomeric excesses. researchgate.net Furthermore, kinetic modeling of the CALB-catalyzed synthesis of the related butyl-4-methyl-3-oxopentanoate provides valuable insights into the reaction parameters. researchgate.net

Table 2: Kinetic Resolution of Hydroxy Esters using Candida antarctica Lipase B (CALB)

| Substrate | Acylating Agent | Product | Enantiomeric Ratio (E) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxy fatty acid esters | - | Acylated ester and unreacted alcohol | 27 | >95% (product) | researchgate.net |

| Racemic amines | Various | Acylated amine and unreacted amine | >200 (for some substrates) | >98% (for some substrates) | uobabylon.edu.iq |

Development of Asymmetric Catalytic Systems

Beyond the specific methods mentioned above, the development of novel asymmetric catalytic systems remains a key focus in the synthesis of chiral molecules like this compound. Asymmetric hydrogenation is a prominent example of such a strategy. This technique involves the use of a chiral metal catalyst (often based on rhodium, ruthenium, or iridium) to stereoselectively add hydrogen across a double bond. nih.govnih.govscholaris.ca

For the synthesis of this compound, this would typically involve the asymmetric hydrogenation of an unsaturated precursor, such as ethyl 4-methyl-3-oxopentenoate. The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center and directs the stereochemical outcome of the hydrogenation. While specific examples for this exact transformation are not extensively documented, the power of asymmetric hydrogenation in producing a wide array of chiral compounds with high enantioselectivity makes it a highly relevant and promising avenue for the synthesis of this compound. nih.govnih.govscholaris.ca

Process Optimization and Scalability in this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and sustainability. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov For the synthesis of this compound, particularly through biocatalytic routes, several factors are critical.

Key Optimization Parameters:

Substrate and Enzyme Concentration: Finding the optimal balance between substrate loading and enzyme concentration is crucial to maximize productivity without causing substrate or product inhibition. mdpi.com

pH and Temperature: Enzymes operate within specific pH and temperature ranges for optimal activity and stability. These parameters must be carefully controlled throughout the process. mdpi.com

Cofactor Regeneration: For enzymatic reductions that require cofactors like NADPH, an efficient in-situ cofactor regeneration system is essential for economic viability on a large scale. nih.gov

Downstream Processing: The development of efficient methods for product isolation and purification is a critical aspect of process scalability.

By systematically addressing these factors, the synthesis of this compound can be optimized for large-scale production, making this valuable chiral building block more accessible for various applications. researchgate.netresearchgate.netnih.gov

Chemical Transformations and Derivatizations of Ethyl 3 Hydroxy 4 Methylpentanoate

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group in ethyl 3-hydroxy-4-methylpentanoate is a key site for various chemical modifications.

Selective Oxidation and Reduction Reactions

The hydroxyl group can be selectively oxidized to a carbonyl group, yielding the corresponding β-keto ester, ethyl 4-methyl-3-oxopentanoate (B1262298). This transformation is a common strategy in the synthesis of more complex molecules. Various oxidizing agents can be employed for this purpose.

Conversely, while the existing hydroxyl group is already a product of reduction from a ketone, further reduction is not applicable to this specific functional group. However, the principles of stereoselective reduction are crucial in the synthesis of specific stereoisomers of this compound from its corresponding β-keto ester.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group readily undergoes esterification with various acylating agents to form new esters. For instance, enantioselective acylation using isopropenyl acetate (B1210297) in the presence of an enzyme like Candida antarctica lipase (B570770) B (CAL-B) can be employed. researchgate.net This reaction produces the corresponding acetate ester, ethyl 3-acetoxy-4-methylpentanoate. researchgate.net

Etherification, the conversion of the hydroxyl group to an ether, can also be achieved. This typically involves reaction with an alkyl halide in the presence of a base.

Reactions at the Ester Moiety

The ethyl ester group of the molecule is susceptible to several important transformations.

Hydrolysis Pathways (Acidic and Basic)

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-4-methylpentanoic acid. orgsyn.org This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acidic Hydrolysis : This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uk The products are 3-hydroxy-4-methylpentanoic acid and ethanol (B145695). libretexts.org To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Basic Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with a strong base, like sodium hydroxide (B78521) or potassium hydroxide. libretexts.orgchemguide.co.uk The products are the salt of the carboxylic acid (e.g., sodium 3-hydroxy-4-methylpentanoate) and ethanol. libretexts.org The reaction goes to completion. libretexts.org The free carboxylic acid can then be obtained by acidification of the carboxylate salt. chemguide.co.uk

Transesterification for Analog Synthesis

Transesterification involves the reaction of this compound with another alcohol in the presence of a catalyst (acid, base, or enzymatic) to exchange the ethyl group for a different alkyl or aryl group. This process is useful for synthesizing a library of analogous esters with varied properties. For example, lipase-catalyzed alcoholysis of the related ethyl (R)-3-acetoxybutanoate with ethanol can be used to produce the corresponding ethyl ester. researchgate.net

Modifications of the Carbon Skeleton

While reactions at the functional groups are more common, modifications to the carbon backbone of this compound can also be performed to create more complex structures. These reactions often involve the generation of an enolate from the ester, followed by reaction with an electrophile.

Below is a table summarizing the key chemical transformations:

| Reaction Type | Functional Group | Reagents/Conditions | Product(s) |

| Oxidation | Hydroxyl | Oxidizing agents | Ethyl 4-methyl-3-oxopentanoate |

| Esterification | Hydroxyl | Isopropenyl acetate, CAL-B | Ethyl 3-acetoxy-4-methylpentanoate |

| Acidic Hydrolysis | Ester | H₂O, H⁺ (catalyst), heat | 3-hydroxy-4-methylpentanoic acid, Ethanol |

| Basic Hydrolysis | Ester | NaOH or KOH, heat; then H⁺ | 3-hydroxy-4-methylpentanoic acid, Ethanol |

| Transesterification | Ester | R'OH, catalyst | New ester, Ethanol |

This compound as a Chiral Building Block in Advanced Organic Synthesisrsc.orgorgsyn.orglookchem.com

The utility of this compound as a chiral synthon stems from the defined stereochemistry at its C3 hydroxyl and C4 methyl groups. This pre-existing chirality is strategically incorporated into larger, more complex molecules, obviating the need for challenging stereoselective reactions later in a synthetic sequence. Its application spans various areas of organic synthesis, from the total synthesis of natural products to the creation of novel, biologically active compounds and its use in peptide chemistry. rsc.orgorgsyn.org

Precursor in Natural Product Synthesisrsc.org

This compound and its corresponding acid, (R)-3-hydroxy-4-methylpentanoic acid, have been instrumental in the total synthesis of several natural products. orgsyn.org One of the most notable examples is its use in the synthesis of Dolastatin 10, a potent antineoplastic agent isolated from the sea hare Dolabella auricularia. rsc.org The synthesis of key fragments of Dolastatin 10, such as dolaisoleucine (Dil) and dolaproine (Dap), relies on the stereochemistry provided by chiral precursors like 3-hydroxy-4-methylpentanoic acid. epa.gov

The synthesis of Dolastatin 10 involves the coupling of several complex amino acid units, and the stereochemical integrity of each component is critical for the final biological activity of the natural product. rsc.org The use of chiral building blocks derived from this compound ensures the correct stereochemistry in the final molecule.

Table 1: Examples of Natural Products Synthesized Using this compound or its Derivatives

| Natural Product | Biological Activity | Role of this compound Derivative |

|---|---|---|

| Dolastatin 10 | Antineoplastic | Precursor for the synthesis of the dolaisoleucine (Dil) and dolaproine (Dap) units. rsc.orgepa.gov |

Intermediate in Biologically Active Compound Derivationsrsc.orgnih.gov

The structural motif of this compound is found in a variety of biologically active compounds. Its role as a versatile intermediate allows for the synthesis of analogues of potent natural products. For instance, modifications of the Dolastatin 10 structure have led to the development of synthetic analogues with improved properties. nih.gov These analogues, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are used as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.gov

The synthesis of these potent derivatives often involves the use of building blocks derived from 3-hydroxy-4-methylpentanoic acid to construct the intricate side chains that are crucial for their tubulin polymerization inhibition activity. nih.gov

Table 2: Biologically Active Compounds Derived from this compound Intermediates

| Compound | Class | Application |

|---|---|---|

| Monomethyl auristatin E (MMAE) | Auristatin | Payload in Antibody-Drug Conjugates (ADCs). nih.gov |

| Monomethyl auristatin F (MMAF) | Auristatin | Payload in Antibody-Drug Conjugates (ADCs). nih.gov |

Application in Peptide Chemistryorgsyn.org

The unique structural features of the amino acid units derived from 3-hydroxy-4-methylpentanoic acid, such as dolaisoleucine, make them valuable components in peptide chemistry. orgsyn.org These "unusual" amino acids are incorporated into peptides to create peptidomimetics with enhanced stability and biological activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-3-hydroxy-4-methylpentanoic acid |

| Dolastatin 10 |

| Dolaisoleucine (Dil) |

| Dolaproine (Dap) |

| Stylostatin 1 |

| Monomethyl auristatin E (MMAE) |

| Monomethyl auristatin F (MMAF) |

Advanced Analytical Characterization and Quantification of Ethyl 3 Hydroxy 4 Methylpentanoate

Spectroscopic Analysis for Structural Conformation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of ethyl 3-hydroxy-4-methylpentanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons in the molecule are observed. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the ethyl ester group typically appear as a quartet and a triplet. The protons on the carbon backbone, particularly those adjacent to the hydroxyl and carbonyl groups, exhibit characteristic multiplets. The integration of these signals provides a ratio of the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives a distinct signal. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the clear resolution of all carbon signals. pressbooks.pub The carbonyl carbon of the ester group is typically observed at a downfield chemical shift, while the carbons of the alkyl chain appear at upfield positions.

| ¹H NMR Data (Typical Values) | ¹³C NMR Data (Typical Values) |

| Proton | Chemical Shift (ppm) |

| -CH₃ (ethyl) | Triplet |

| -CH₂- (ethyl) | Quartet |

| -CH(OH)- | Multiplet |

| -CH₂- (backbone) | Multiplet |

| -CH(CH₃)₂ | Multiplet |

| -(CH₃)₂ | Doublet |

| -OH | Singlet (broad) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., GC-MS, HRMS, GCxGC-TOFMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. imreblank.ch

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, this compound is first separated from other components in a gas chromatograph and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is a unique fingerprint of the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For 3-hydroxy esters, a characteristic fragment ion at m/z 103 is often observed, resulting from cleavage at the beta-position to the hydroxyl group. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass.

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): This advanced technique offers significantly enhanced separation power and sensitivity, which is particularly useful for analyzing complex mixtures containing this compound. researchgate.net The increased peak capacity allows for the resolution of co-eluting compounds that might interfere with the analysis in conventional GC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.comdocbrown.info

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3500-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. libretexts.org

C-H Stretch: Absorption bands in the region of 3000-2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl groups. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1735-1715 cm⁻¹ is indicative of the carbonyl (C=O) group of the ester. libretexts.org

C-O Stretch: The stretching vibrations of the C-O single bonds of the ester group typically appear in the fingerprint region, between 1300 and 1000 cm⁻¹. libretexts.org

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Hydroxyl (-OH) | 3500-3200 (broad, strong) |

| Carbonyl (C=O) | 1735-1715 (strong, sharp) |

| C-H (Alkyl) | 3000-2850 |

| C-O (Ester) | 1300-1000 |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex matrices and for its accurate quantification.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile compounds like this compound. orgsyn.org The choice of the GC column is critical for achieving good separation. A polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-Wax, Supelcowax-10), is often employed for the analysis of esters and hydroxylated compounds. nist.gov The retention time of this compound on a specific column under defined conditions can be used for its identification. For quantification, a flame ionization detector (FID) is commonly used due to its high sensitivity and wide linear range.

Two-dimensional gas chromatography (GCxGC) provides a significant increase in separation power by using two columns with different stationary phases. researchgate.net This is particularly advantageous when analyzing this compound in complex samples like wine, where numerous other volatile compounds are present. researchgate.net

Chiral Gas Chromatography for Enantiomeric Distribution and Purity

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral gas chromatography is a specialized GC technique that utilizes a chiral stationary phase (CSP) to separate these enantiomers. researchgate.netgcms.cz

The most common CSPs for this purpose are based on derivatized cyclodextrins, such as gamma-cyclodextrin. nih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase, leading to different retention times for the (R)- and (S)-enantiomers. This allows for the determination of the enantiomeric distribution (the ratio of the two enantiomers) and the enantiomeric purity of a sample. For example, studies on wine have used chiral GC to determine the distribution of the enantiomers of a related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. libretexts.org Its versatility allows for its application in two distinct modes: analytical, for quantification and identification, and preparative, for isolating the compound in larger quantities. sielc.com

Analytical HPLC: Analytical HPLC is employed to determine the concentration of this compound in various matrices. Reverse-phase (RP) HPLC is the most common approach for this moderately polar compound. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.comsielc.com The separation is based on the compound's hydrophobic interactions with the stationary phase. sielc.com Detection is often achieved using a UV detector, although more specific detectors like mass spectrometers (LC-MS) can be coupled for enhanced sensitivity and structural confirmation. sielc.com

Preparative HPLC: When a high-purity sample of this compound is required for use as a reference standard, for structural elucidation, or for further experiments, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns with greater loading capacity to isolate significant quantities of the target analyte. sielc.com The fractions corresponding to the elution of the compound are collected, and the solvent is subsequently evaporated to yield the purified this compound. This method is scalable and essential for obtaining the pure compound from complex reaction mixtures or natural extracts. sielc.comsielc.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates the analyte from other matrix components based on polarity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) | Carries the sample through the column and influences retention time. sielc.comsielc.com |

| Flow Rate | 0.8 - 1.2 mL/min (Analytical) | Determines the speed of the separation and analysis time. |

| Injection Volume | 5 - 20 µL (Analytical) | The amount of sample introduced into the system. |

| Detector | UV-Vis or Mass Spectrometry (MS) | Detects and quantifies the compound as it elutes from the column. |

Sample Preparation and Enrichment Techniques for Complex Matrices

Extracting and concentrating this compound from complex samples like wine, food products, or biological fluids is a critical step before instrumental analysis. This process, known as sample preparation, removes interfering substances and enriches the analyte to a detectable concentration. thermofisher.com

Solid-Phase Extraction (SPE) is a highly selective and widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. nih.govchromatographyonline.com It is favored over traditional liquid-liquid extraction because it is more efficient, uses significantly smaller volumes of organic solvents, and is amenable to automation. nih.govresearchgate.net The process typically involves four key steps. researchgate.netyoutube.com

Conditioning: The SPE sorbent is first activated with an organic solvent (e.g., methanol) to solvate the functional groups, followed by an equilibration step with the same solvent system as the sample (e.g., water or buffer). chromatographyonline.comyoutube.com This ensures reproducible retention of the analyte.

Loading: The sample, with its pH adjusted if necessary, is passed through the conditioned sorbent. chromatographyonline.com this compound, being moderately polar, will be retained on a nonpolar sorbent (like C18 or a polymeric material) through hydrophobic interactions.

Washing: A weak solvent is passed through the sorbent to remove weakly bound impurities and matrix components, while the target analyte remains bound. youtube.com

Elution: A strong organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) is used to disrupt the analyte-sorbent interactions and elute the purified and concentrated this compound from the cartridge. thermofisher.com This eluate is then typically evaporated and reconstituted in a suitable solvent for analysis.

| Step | Solvent/Solution | Objective |

|---|---|---|

| Conditioning | 1. Methanol or Acetonitrile 2. Water or Buffer | Activate the sorbent and prepare it for sample interaction. youtube.com |

| Loading | Sample Matrix (e.g., Wine, Juice) | Adsorb the analyte of interest onto the SPE sorbent. |

| Washing | Water or a weak organic solvent mixture | Remove interfering compounds from the sorbent. youtube.com |

| Elution | Ethyl Acetate, Acetonitrile, or Methanol | Recover the purified analyte from the sorbent. thermofisher.com |

Liquid-Liquid Extraction (LLE) is a traditional sample preparation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov To extract this compound from an aqueous sample, a water-immiscible organic solvent in which the ester has high solubility, such as dichloromethane (B109758) or ethyl acetate, is used. researchgate.net The sample is vigorously mixed with the organic solvent, allowing the analyte to partition into the organic layer. The layers are then separated, and the organic phase containing the analyte is collected. While effective, LLE can be time-consuming, requires large volumes of potentially hazardous solvents, and can be prone to emulsion formation. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique ideal for volatile and semi-volatile compounds like esters. d-nb.inforesearchgate.net It integrates extraction, concentration, and sample introduction into a single step. d-nb.info In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase) above the sample in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the hot injector of a gas chromatograph (GC), where the analytes are thermally desorbed for analysis. mdpi.com The efficiency of HS-SPME is influenced by several factors. mdpi.com

| Parameter | Description | Influence on Extraction |

|---|---|---|

| Fiber Coating | The type of polymer on the fiber (e.g., PDMS, DVB/CAR/PDMS). ehu.es | Determines the selectivity and capacity for the analyte. The choice depends on analyte polarity and volatility. |

| Extraction Temperature | The temperature at which the sample vial is maintained during extraction. mdpi.com | Affects the vapor pressure of the analyte, influencing its concentration in the headspace. |

| Extraction Time | The duration the fiber is exposed to the headspace. mdpi.com | Determines how close to equilibrium the system gets. Short times can be used for quantification if kinetics are well-controlled. nih.gov |

| Agitation | Stirring or shaking of the sample during extraction. | Facilitates the mass transfer of the analyte from the sample matrix to the headspace. |

| Ionic Strength | Addition of salt (e.g., NaCl) to the sample. mdpi.com | Can increase the volatility of polar analytes in aqueous samples by the "salting-out" effect. |

Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties, particularly for gas chromatography (GC). For this compound, the presence of a hydroxyl (-OH) group can lead to poor peak shape and thermal degradation in a hot GC injector. Derivatization converts the polar hydroxyl group into a less polar, more thermally stable group. A common approach is silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility and improves its chromatographic behavior, leading to sharper peaks and enhanced sensitivity during GC-MS analysis.

Method Validation and Quality Control in this compound Analysis

To ensure that an analytical method for quantifying this compound is reliable, accurate, and reproducible, it must undergo a thorough validation process. researchgate.net Method validation establishes and documents that the analytical procedure is fit for its intended purpose. Key performance characteristics are evaluated according to established guidelines. researchgate.net

| Parameter | Definition | Quality Control Objective |

|---|---|---|

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | Ensures that the signal measured is only from the target compound, avoiding interference. |

| Linearity and Range | The ability to produce test results that are directly proportional to the analyte concentration over a specified range. ehu.es | Defines the concentration span within which the method is accurate and precise. |

| Accuracy | The closeness of the measured value to the true or accepted value. It is often expressed as percent recovery. ehu.es | Confirms there is no systematic error (bias) in the measurement. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). ehu.es | Demonstrates the random error of the method is minimal and results are reproducible. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. ehu.es | Establishes the sensitivity of the method. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ehu.es | Defines the lower limit for reliable quantitative measurements. |

Quality control involves the routine use of these validated methods, including the regular analysis of quality control (QC) samples at different concentrations to monitor the performance of the assay and ensure the continued validity of the results.

Computational and Mechanistic Investigations of Ethyl 3 Hydroxy 4 Methylpentanoate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable for exploring the three-dimensional nature of molecules and their behavior over time. These methods allow for the examination of complex molecular interactions that govern chemical and biological processes.

Prediction of Stereoselectivity in Synthetic Reactions

The synthesis of Ethyl 3-hydroxy-4-methylpentanoate, or its parent acid, often involves creating two stereocenters. A common and effective method is the stereoselective aldol (B89426) addition. orgsyn.org For instance, the lithium enolate of an acetate (B1210297) ester can be added to isobutyraldehyde (B47883). To control the stereochemical outcome, chiral auxiliaries are frequently employed. orgsyn.org A well-documented example involves the use of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA), where the doubly deprotonated chiral reagent reacts with an aldehyde to yield non-racemic β-hydroxy carboxylic acids. orgsyn.org

Molecular modeling is critical for understanding and predicting the high levels of stereoselectivity observed in such reactions. By constructing computational models of the reaction's transition states, chemists can rationalize why one stereoisomer is formed preferentially. For the aldol addition, this involves modeling the Zimmerman-Traxler transition state, a six-membered ring containing the lithium cation, the enolate oxygen, the aldehyde oxygen, and the two reacting carbon atoms.

Computational analysis would focus on the following:

Transition State Geometries: Modeling the different possible chair-like transition states (one leading to the syn-product, the other to the anti-product).

Steric Interactions: The bulky chiral auxiliary (like the triphenylethyl group from HYTRA) or a chiral ligand directs the approach of the aldehyde to one face of the enolate. Modeling helps to quantify the steric hindrance that disfavors competing transition states.

Energy Calculations: Quantum chemical calculations are used to determine the activation energy for each competing pathway. A lower activation energy for one transition state indicates that the corresponding stereoisomeric product will be formed faster and will therefore be the major product.

Molecular dynamics simulations can further refine these models by exploring the conformational flexibility of the transition state structures, providing a more dynamic picture of the factors controlling stereoselectivity. nih.gov

Conformational Landscapes and Stability Analysis

The biological activity and chemical reactivity of this compound are dictated by its three-dimensional shape. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape. The key rotatable bonds include the C2-C3 bond, the C3-C4 bond, and the C-O bonds within the ethyl ester group.

Molecular mechanics and quantum chemical calculations are employed to map this landscape:

A conformational search is performed by systematically rotating the key dihedral angles.

Each resulting conformation is subjected to energy minimization to find the nearest local energy minimum.

High-level quantum chemical calculations (e.g., using Density Functional Theory, DFT) are then used to re-calculate the energies of the most stable conformers to obtain accurate relative stabilities.

The most stable conformers are often stabilized by intramolecular hydrogen bonds, typically between the hydroxyl group at C3 and the carbonyl oxygen of the ester. The gauche and anti arrangements around the C2-C3 and C3-C4 bonds lead to distinct low-energy structures. Molecular dynamics simulations can also be used to sample the conformational space at a given temperature, revealing the population distribution of different conformers and the energy barriers for interconversion between them.

| Conformer | Dihedral Angle (O=C-C2-C3) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Key Feature |

| 1 (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 | Intramolecular H-bond |

| 2 | ~180° (anti) | ~180° (anti) | 1.5 | Extended conformation |

| 3 | ~60° (gauche) | ~60° (gauche) | 2.1 | Steric clash between isopropyl and ethyl groups |

Note: This table is illustrative and based on typical conformational preferences for β-hydroxy esters. Actual values would be derived from specific computational studies.

Enzyme-Substrate Binding Interactions in Biocatalysis

Biocatalysis offers a green and highly selective alternative for synthesizing chiral molecules like this compound. A common biocatalytic approach is the asymmetric reduction of the precursor ketone, Ethyl 3-oxo-4-methylpentanoate, using oxidoreductase enzymes.

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and rationalize the efficacy and stereoselectivity of these enzymatic reactions. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of the substrate (the ketoester) within the enzyme's active site. A scoring function estimates the binding affinity (e.g., in kcal/mol), and a lower binding energy generally suggests a more favorable interaction. nih.gov By docking Ethyl 3-oxo-4-methylpentanoate into the active sites of various candidate enzymes (e.g., from Saccharomyces cerevisiae or Candida species), researchers can pre-screen for the most promising biocatalysts. The docking pose reveals the proximity of the substrate's carbonyl group to the enzyme's cofactor (NADH or NADPH), which is essential for the hydride transfer step.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run on the enzyme-substrate complex. These simulations model the atomic movements over time, providing insights into the stability of the binding pose and the flexibility of the active site. MD can confirm whether the substrate remains in a productive orientation for catalysis and can highlight key amino acid residues that stabilize the substrate through hydrogen bonds or hydrophobic interactions. nih.gov

These computational approaches help explain the stereochemical outcome (i.e., whether the (R) or (S) alcohol is produced) by analyzing the geometry of the substrate's presentation to the hydride source, governed by the active site's chiral environment.

| Enzyme Source | Docking Score (kcal/mol) | Predicted Stereopreference | Key Interacting Residue |

| S. cerevisiae Reductase 1 | -7.8 | (S) | Tyr154 |

| C. parapsilosis Reductase A | -6.5 | (R) | Ser112 |

| L. kefiri Dehydrogenase | -8.2 | (S) | Trp205 |

Note: This table is a hypothetical representation of results from a computational screening study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule, which is the basis of its chemical reactivity and spectroscopic properties.

Elucidation of Reaction Mechanisms

Quantum chemistry is instrumental in mapping the complete energy profile of a chemical reaction, including reactants, products, intermediates, and, most importantly, transition states. For the synthesis of this compound via the base-catalyzed aldol addition, DFT calculations can elucidate the mechanism in detail. masterorganicchemistry.com

The process involves:

Enolate Formation: Modeling the deprotonation of ethyl acetate by a strong base like lithium diisopropylamide (LDA) to form the corresponding lithium enolate.

Nucleophilic Addition: Simulating the attack of the enolate on the carbonyl carbon of isobutyraldehyde. This is the rate-determining and stereochemistry-determining step.

Transition State Analysis: Locating and characterizing the geometry of the Zimmerman-Traxler transition state. Frequency calculations are performed to confirm it is a true transition state (identified by having exactly one imaginary frequency corresponding to the C-C bond formation).

Activation Energy Barrier: Calculating the energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of the pathways leading to the four possible stereoisomers, the theoretical stereoselectivity can be predicted and compared with experimental results. orgsyn.org

These calculations can also clarify the role of the solvent and the cation (e.g., Li+) in stabilizing the transition state and influencing the reaction's outcome.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). The process involves first obtaining the optimized molecular geometry and then performing the NMR calculation. The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. This allows for direct comparison with experimental spectra and can be invaluable for assigning specific signals to specific atoms, especially in complex molecules.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule (e.g., O-H stretch, C=O stretch, C-H bend). Calculated harmonic frequencies are systematically higher than experimental frequencies due to anharmonicity, so they are often multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G* calculations) to improve agreement with experimental data.

| Parameter | Experimental Value (Typical) | Calculated Value (Scaled) | Assignment |

| IR Frequency (cm⁻¹) | ~3500 | 3495 | O-H stretch |

| IR Frequency (cm⁻¹) | ~1730 | 1735 | C=O stretch (ester) |

| ¹H NMR Shift (ppm) | ~3.8 | 3.75 | -CH(OH)- |

| ¹³C NMR Shift (ppm) | ~172 | 171.8 | C=O (ester) |

| ¹³C NMR Shift (ppm) | ~75 | 74.5 | -CH(OH)- |

Note: This table presents hypothetical data for illustrative purposes. Experimental values can vary with solvent and conditions.

Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics

Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools that seek to establish a correlation between the chemical structure of a compound and its physical, chemical, or biological properties. nih.govconicet.gov.ar These models are a cornerstone of chemoinformatics, a field that employs computational methods to analyze and predict the properties of chemical compounds. researchgate.net For this compound, while specific QSPR studies are not extensively documented in publicly available literature, the application of these methodologies can be invaluable for predicting its behavior and properties.

The fundamental principle of QSPR is that the molecular structure, encoded in numerical descriptors, dictates the compound's properties. mdpi.com These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These 3D descriptors are calculated from the spatial arrangement of atoms in the molecule.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as orbital energies and partial charges. nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (logP) and polarizability.

A typical QSPR study involves developing a mathematical equation that links these descriptors to a specific property of interest. This is often achieved through statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. nih.gov

For this compound, QSPR models could be developed to predict a range of properties. For instance, a model could be built to predict its boiling point, viscosity, or solubility in different solvents. To construct such a model, a dataset of similar hydroxy esters with known properties would be required. The molecular descriptors for each compound in the dataset would be calculated and then used to train the QSPR model. Once validated, this model could then be used to predict the properties of this compound.

The table below illustrates the kind of data that would be used in a QSPR study of a series of alkyl hydroxyalkanoates, including this compound. The property to be predicted in this hypothetical example is the boiling point.

Table 1: Hypothetical Data for a QSPR Study of Alkyl Hydroxyalkanoates

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 3-hydroxybutanoate | 132.16 | 0.35 | 46.53 | 175.2 |

| Propyl 3-hydroxybutanoate | 146.18 | 0.88 | 46.53 | 192.8 |

| This compound | 160.21 | 1.40 nih.gov | 46.53 | 205.1 |

Note: The predicted boiling points in this table are for illustrative purposes and are not based on a real QSPR model.

Chemoinformatics tools are also crucial for managing and analyzing the large datasets generated in computational studies of molecules like this compound. These tools can be used for tasks such as:

Substructure searching: Identifying other compounds that contain the 3-hydroxy-4-methylpentanoate moiety.

Molecular docking (in a broader context): While not strictly a QSPR method, chemoinformatics databases can provide the structural information needed for docking studies to understand how this compound might interact with biological targets.

Biotechnological and Environmental Relevance of Ethyl 3 Hydroxy 4 Methylpentanoate

Biosynthesis and Metabolic Pathways in Biological Systems

The formation of ethyl 3-hydroxy-4-methylpentanoate in biological systems is intrinsically linked to microbial metabolic activities, particularly the catabolism of amino acids and subsequent enzymatic reactions.

The biosynthesis of hydroxylated esters like ethyl 2-hydroxy-4-methylpentanoate (B1259815), a closely related and well-studied isomer, is not fully detailed, but key steps have been identified in various microorganisms. The process generally involves two main stages: the formation of a precursor hydroxy acid and its subsequent esterification.

One established pathway involves the amino acid L-leucine. Studies have shown that bacteria such as Clostridium butyricum can convert L-leucine into its corresponding α-hydroxy acid, 2-hydroxy-4-methylpentanoic acid. researchgate.net This conversion is a critical first step. The catabolism of leucine (B10760876) is a common trait among many bacteria and is a known source of various flavor compounds and other secondary metabolites. researchgate.net In many microorganisms used in dairy fermentations, a wide variety of enzyme activities, including transaminases and α-hydroxy acid dehydrogenases, are involved in the conversion of leucine. nih.gov

The final step, the esterification of the hydroxy acid with ethanol (B145695) to form the ethyl ester, is particularly relevant in fermentative environments like winemaking. In the yeast Saccharomyces cerevisiae, this reaction is catalyzed by enzymes with acyl-CoA:ethanol-O-acyl transferase activity. nih.gov Research suggests that genes such as MGL2 and YJU3 may play a role in controlling the biosynthesis of ethyl 2-hydroxy-4-methylpentanoate. nih.gov The inactivation of these genes has been shown to affect the production levels of this ester, indicating their involvement in the esterification process. nih.gov

Ethyl 2-hydroxy-4-methylpentanoate is primarily recognized as a metabolite in fermented beverages, most notably wine. nih.gov It is considered a hydroxylated ethyl ester (HEE) produced during fermentation by yeast. nih.gov While produced in smaller quantities compared to linear ethyl esters, its concentration can steadily increase during the aging of wine. nih.gov This is due to the chemical esterification of its precursor acid, 2-hydroxy-4-methylpentanoic acid, which is also a product of yeast metabolism. nih.gov

The precursor acid, 2-hydroxy-4-methylpentanoic acid, has been identified in cultures of Clostridium butyricum, demonstrating a clear microbial origin from the catabolism of L-leucine. researchgate.net While the ester itself is a known flavoring agent used in the food industry, its documented natural occurrence as a metabolite is predominantly associated with wine. aobchem.comresearchgate.net

Role in Flavor Chemistry and Sensory Perception

Ethyl 2-hydroxy-4-methylpentanoate has been identified for the first time in both red and white table wines. nih.govresearchgate.net Analyses of numerous commercial wines have revealed its presence, with different distributions of its enantiomeric forms depending on the type of wine and its age. nih.gov Generally, white wines tend to contain only the R-form of the compound, whereas red wines can contain both the R and S enantiomers. nih.govnih.gov The average total concentration found in various red wines is approximately 400 μg/L. nih.govnih.govresearchgate.netnih.gov Its presence is linked to the fermentation process and subsequent aging. nih.govaobchem.com

The two enantiomers of 2-hydroxy-4-methylpentanoate exhibit different sensory properties and odor thresholds, highlighting the importance of stereochemistry in flavor perception. The R-enantiomer and the S-enantiomer have been described as having similar aromatic nuances. nih.govnih.gov

However, their odor detection thresholds in a hydroalcoholic solution are distinctly different. The S-form is more potent, with a lower odor threshold.

| Compound | Odor Threshold (in hydroalcoholic solution) |

|---|---|

| (R)-ethyl 2-hydroxy-4-methylpentanoate | 126 μg/L |

| (S)-ethyl 2-hydroxy-4-methylpentanoate | 55 μg/L |

| Mixture (95:5 R/S) | 51 μg/L |

Data sourced from Lytra et al. (2012). nih.govnih.gov

Despite often being present at sub-threshold concentrations, ethyl 2-hydroxy-4-methylpentanoate plays a significant role as a natural enhancer of fruity notes in red wines through perceptive interactions. nih.govnih.gov Sensory studies have demonstrated that this compound has a synergistic effect on the perception of fruity aromas. nih.gov When added to a hydroalcoholic solution at concentrations typically found in red wines, it significantly lowered the concentration at which fruity character could be perceived. nih.govnih.gov

Its contribution is particularly associated with "blackberry" and "fresh fruit" descriptors. nih.govnih.govresearchgate.net Omission tests have confirmed its importance in these aroma profiles and have identified a specific perceptive interaction with another ester, ethyl butanoate. researchgate.netnih.govresearchgate.net This ability to enhance and modify the perception of other aroma compounds makes it a crucial, albeit subtle, component of the complex aroma of wine. researchgate.net

Potential for Bioremediation and Green Chemistry Applications

The global push towards sustainable industrial practices has put a spotlight on compounds that can be produced from renewable resources and that exhibit environmentally benign properties. This compound, a branched-chain β-hydroxy ester, is positioned at the intersection of biotechnology and green chemistry, offering potential as a biodegradable molecule and a valuable chiral building block for chemical synthesis. Its structural features suggest a favorable environmental profile and utility in sustainable chemical processes.

Biotechnological Production and Biodegradability

The biotechnological production of esters is a well-established field, with numerous examples of microbial fermentation processes for compounds like ethyl acetate (B1210297). orgsyn.org While direct large-scale fermentation routes for this compound are not yet extensively documented in publicly available research, the principles of microbial ester synthesis are readily applicable. The biosynthesis would likely involve the esterification of 3-hydroxy-4-methylpentanoic acid with ethanol. The acid precursor itself can be derived from the metabolism of the amino acid leucine, which shares the same carbon backbone. mdpi.com Research has shown that it is possible to enhance the incorporation of the structurally similar 3-hydroxy-4-methylvalerate unit into bioplastics (polyhydroxyalkanoates) by supplementing the fermentation medium with leucine. mdpi.com This suggests a plausible biosynthetic pathway for producing 3-hydroxy-4-methylpentanoic acid, which could then be esterified enzymatically or through whole-cell biocatalysis to yield the target ethyl ester.

The environmental fate of a chemical is a critical aspect of its green profile. While specific biodegradation studies on this compound are not widely reported, the biodegradability of related compounds provides strong inferential evidence. Short-chain esters are generally susceptible to microbial degradation through the action of esterase enzymes, which hydrolyze the ester bond to yield the corresponding alcohol and carboxylic acid. These products are typically common metabolites that can be readily assimilated by microorganisms. Research on the microbial degradation of saturated branched-chain fatty acids has demonstrated that bacteria can utilize these molecules as a carbon source. nih.gov Given that this compound is a relatively small, non-halogenated molecule with a readily hydrolyzable ester linkage and a hydroxyl group that can facilitate further metabolism, it is expected to be biodegradable.

The potential for bioremediation using esters and related compounds is also an area of active research. Surfactants, which can include certain types of esters, are known to enhance bioremediation processes by increasing the bioavailability of pollutants. wikipedia.org While this compound itself is not a surfactant, its degradation products (ethanol and 3-hydroxy-4-methylpentanoic acid) are water-soluble and can be utilized by a wide range of microorganisms. This inherent biodegradability suggests that in the event of an environmental release, it would not persist and could be remediated by natural microbial populations.

Green Chemistry Applications

In the realm of green chemistry, the focus is on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound and other β-hydroxy esters are of significant interest as versatile chiral building blocks in organic synthesis. rsc.orgchemicalbook.com The presence of two functional groups (a hydroxyl and an ester) and a chiral center makes them valuable starting materials for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

The enzymatic synthesis of enantiomerically pure β-hydroxy esters is a prime example of a green chemistry approach. rsc.org Traditional chemical methods for asymmetric synthesis often require harsh reagents, protecting groups, and multiple steps, leading to significant waste generation. In contrast, biocatalytic methods, such as the asymmetric reduction of β-keto esters using ketoreductases, offer high enantioselectivity under mild reaction conditions (room temperature and atmospheric pressure) and often in aqueous media. nih.gov For instance, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate, a key pharmaceutical intermediate, has been extensively studied and showcases the potential for high yields and excellent enantiomeric excess. nih.gov While specific research on the enzymatic synthesis of this compound is not abundant, the principles are directly transferable. The corresponding β-keto ester, ethyl 3-oxo-4-methylpentanoate, could be reduced using a suitable ketoreductase to yield the desired enantiomer of this compound.

The following table summarizes findings from research on the enzymatic synthesis of related β-hydroxy esters, illustrating the potential for green production methods applicable to this compound.

Table 1: Examples of Enzymatic Synthesis of β-Hydroxy Esters

| β-Keto Ester Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Pichia stipitis carbonyl reductases (PsCRI and PsCRII) | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | nih.gov |

| Ethyl 3-oxobutanoate | Lactobacillus kefir ketoreductase (LkKRED) | Ethyl (R)-3-hydroxybutyrate | - | >99 | rsc.org |

Data presented is for illustrative purposes of the potential for enzymatic synthesis of β-hydroxy esters.

Furthermore, esters are increasingly being considered as "green solvents" to replace more hazardous and environmentally persistent solvents. researchgate.net Ethyl acetate, for example, is considered an environmentally preferable solvent for various applications. researchgate.net While the solvent properties of this compound have not been extensively characterized, its structural similarity to other short-chain esters suggests it could have potential as a biodegradable solvent in certain applications.

Future Outlook and Emerging Research Frontiers for Ethyl 3 Hydroxy 4 Methylpentanoate

Development of Novel and Sustainable Synthetic Methodologies

The drive towards greener and more efficient chemical production is steering the synthesis of ethyl 3-hydroxy-4-methylpentanoate away from classical organic methods towards more sustainable alternatives. The primary focus is on chemoenzymatic strategies, which combine the best of traditional chemistry with the high selectivity of biological catalysts. rsc.org This hybrid approach offers significant advantages, including reactions under mild conditions, reduced environmental impact, and the ability to generate specific stereoisomers, which is crucial for flavor and biological activity. nih.gov

Discovery and Engineering of Novel Biocatalysts

The cornerstone of advancing chemoenzymatic synthesis is the continual discovery and improvement of biocatalysts. nih.govresearchgate.net For a molecule like this compound, which contains a chiral hydroxyl group, enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are of paramount importance. rsc.orgnih.gov These enzymes can reduce a prochiral ketone precursor to the desired chiral alcohol with high enantioselectivity. nih.govrsc.org

The future lies in tailoring these enzymes for specific industrial applications. Key research frontiers include:

Enzyme Engineering: Techniques like directed evolution are being used to create enzyme variants with enhanced stability, broader substrate scope, and improved activity under process conditions. nih.govyoutube.com This involves generating large libraries of enzyme mutants and screening them for desired properties, leading to biocatalysts that are highly efficient for producing specific target molecules. youtube.com

Discovery of New Enzymes: Researchers are exploring vast metagenomic libraries to find novel enzymes from diverse environmental sources. youtube.com This bio-prospecting can yield biocatalysts with unique properties and selectivities that are not present in well-characterized organisms.

Immobilization and Reuse: To make enzymatic processes economically viable, significant research is focused on immobilizing enzymes on solid supports. This allows for easy separation of the catalyst from the reaction mixture and enables the enzyme to be reused for multiple production cycles. nih.gov

The table below summarizes key enzyme classes relevant to the synthesis of chiral esters and their research focus.

| Enzyme Class | Catalytic Function | Relevance to Synthesis | Emerging Research Focus |

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones to chiral alcohols. rsc.org | Creation of the chiral hydroxyl center in the molecule. | Engineering for improved stability, cofactor regeneration, and substrate specificity. |

| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of racemic esters or hydrolysis. | Separation of desired enantiomers or synthesis via transesterification. | Development of highly selective enzymes for dynamic kinetic resolution processes. |

| P450 Monooxygenases | C-H hydroxylation, epoxidation, dealkylation. rsc.org | Potential for direct, selective hydroxylation of hydrocarbon backbones. | Improving stability, solubility, and cofactor dependency for industrial-scale use. rsc.org |

| Transaminases (ATAs) | Synthesis of chiral amines from ketones. rsc.org | While not directly for this ester, they are part of the broader toolbox for creating chiral building blocks. | Expanding substrate scope and use in reductive amination cascades. rsc.orgyoutube.com |

Advanced Integrated Analytical Platforms

As the synthesis and applications of this compound become more sophisticated, so too must the analytical techniques used to characterize it. The focus is shifting from single-method analysis to integrated platforms that provide a comprehensive chemical and sensory profile of the compound, especially in complex matrices like food and beverages.

Future analytical research will likely integrate multiple technologies:

Multidimensional Chromatography: Techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offer vastly superior separation power compared to standard GC-MS, allowing for the detection and identification of trace-level compounds and isomers in complex mixtures. frontiersin.org